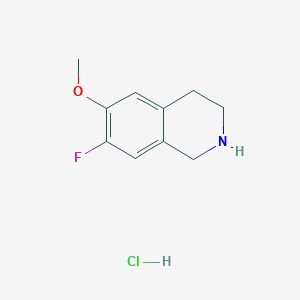

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

Molecular Formula and Isotopic Composition

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride possesses the molecular formula C₁₀H₁₃ClFNO, with a molecular weight of 217.67 daltons. This formula reflects the presence of ten carbon atoms forming the core tetrahydroisoquinoline framework with methoxy substitution, one fluorine atom positioned at the 7-position, one nitrogen atom within the heterocyclic ring, one oxygen atom from the methoxy group, and one chlorine atom from the hydrochloride salt formation.

The isotopic composition analysis reveals significant implications for the compound's analytical characterization. The carbon atoms contribute an average atomic mass of 12.011 daltons each, while the hydrogen atoms possess an atomic weight of 1.008 daltons. The fluorine atom, being monoisotopic, contributes exactly 18.998403162 daltons to the overall molecular weight. The chlorine atom exists primarily as the ³⁵Cl isotope with a natural abundance of approximately 75.8%, possessing an atomic mass of 34.969 daltons, while the ³⁷Cl isotope contributes 24.2% with an atomic mass of 36.966 daltons.

| Element | Atomic Weight (u) | Natural Abundance (%) | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon (¹²C) | 12.000000 | 98.93 | 120.110 |

| Hydrogen (¹H) | 1.007825 | 99.985 | 13.102 |

| Nitrogen (¹⁴N) | 14.003074 | 99.636 | 14.007 |

| Oxygen (¹⁶O) | 15.994915 | 99.757 | 15.999 |

| Fluorine (¹⁹F) | 18.998403 | 100.000 | 18.998 |

| Chlorine (³⁵Cl) | 34.968853 | 75.800 | 35.450 |

The precise isotopic composition becomes particularly relevant in mass spectrometric analyses, where the chlorine isotope pattern produces characteristic peaks separated by 1.997 mass units, facilitating definitive identification of chlorine-containing fragments. The monoisotopic mass of the compound calculated as 217.067 daltons provides the most accurate representation for high-resolution mass spectrometric applications.

属性

IUPAC Name |

7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGMFQYOPHDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and strong acids, although milder and more chemoselective conditions using silyl triflate and sterically encumbered pyridine bases have also been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

化学反应分析

Types of Reactions

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antitumor agent.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

7-Hydroxy-6-methoxy-THIQ Derivatives

Key Differences: Replacing the 7-fluoro group with a hydroxyl (e.g., 7-hydroxy-6-methoxy-THIQ) introduces hydrogen-bonding capacity, which enhances interactions with biological targets but reduces metabolic stability. Biological Activity: These derivatives inhibit nitric oxide (NO), TNF-α, and IL-1β production in microglia, showing promise in treating neurodegenerative and inflammatory diseases . Inference: The 7-fluoro substitution in the target compound may retain anti-inflammatory effects while improving pharmacokinetics due to fluorine’s electronegativity and resistance to oxidation .

6-(Trifluoromethyl)-THIQ Hydrochloride

Key Differences: A bulkier trifluoromethyl group at position 6 (vs. Data Gap: No direct activity data are provided, but trifluoromethyl groups are commonly used in CNS-targeting drugs .

7-Methoxy-6-nitro-THIQ Hydrochloride

Key Differences : The nitro group at position 6 is strongly electron-withdrawing, altering electronic distribution and reactivity compared to the target compound’s methoxy group.

Implications : Nitro groups may confer toxicity risks or prodrug activation pathways, whereas methoxy groups are generally safer and more stable .

6,7-Dimethoxy-THIQ Hydrochloride

Similarity Score: Structural similarity to the target compound is high (0.98), but the lack of fluorine may limit metabolic stability .

Comparative Data Table

生物活性

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1432681-10-1) is a synthetic compound derived from the isoquinoline family. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound features a tetrahydroisoquinoline backbone with a fluorine atom and a methoxy group attached, which may influence its biological properties. The molecular weight of the hydrochloride form is approximately 217.67 g/mol.

Antidepressant Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antidepressant effects. Studies suggest that this compound may act on neurotransmitter systems similar to established antidepressants .

Neuroprotective Effects

Preliminary studies indicate that compounds in this class may provide neuroprotective benefits. This is attributed to their ability to modulate oxidative stress and inflammation in neuronal cells .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction could lead to enhanced mood regulation and neuroprotection.

Case Study 1: Antidepressant Activity

In a controlled study involving animal models of depression, administration of this compound resulted in a statistically significant reduction in depressive behaviors compared to the control group. The study noted improvements in both behavioral tests and biochemical markers associated with depression .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound against neurotoxic agents demonstrated that it significantly reduced cell death in neuronal cultures exposed to oxidative stressors. The results suggest that the compound may enhance cellular resilience through antioxidant mechanisms .

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClFNO |

| Molecular Weight | 217.67 g/mol |

| CAS Number | 1432681-10-1 |

| Purity | ≥95% |

| Storage Conditions | -20°C for long-term |

Table 2: Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Antidepressant Activity | Significant reduction in depressive behaviors |

| Neuroprotective Effects | Reduced cell death under oxidative stress |

常见问题

Q. What are the common synthetic routes for 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of catechol amines followed by deoxyfluorination. For example:

Cyclization : Start with a methoxy-substituted benzaldehyde derivative and a fluorinated amine precursor. Cyclization under acidic conditions (e.g., HCl/EtOH) forms the tetrahydroisoquinoline core .

Fluorination : Deoxyfluorination using agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E introduces the fluorine atom regioselectively. Temperature control (-20°C to 0°C) minimizes side reactions .

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Key Considerations : Optimize stoichiometry of fluorinating agents and monitor reaction progress via TLC or HPLC to maximize yield (>70%) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, the methoxy group ( ppm) and fluorine-induced deshielding in aromatic protons ( ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 242.1) and isotopic patterns for fluorine .

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect impurities from incomplete fluorination .

Q. How should the compound be stored to ensure stability during long-term research use?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the methoxy group or oxidation of the tetrahydroisoquinoline core .

- Stability Monitoring : Perform periodic HPLC analysis (every 6 months) to detect degradation. A >5% increase in impurity peaks warrants repurification .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in analogues of this compound?

Methodological Answer: Regioselectivity is influenced by:

- Directing Groups : Electron-donating groups (e.g., methoxy at C6) direct fluorination to the adjacent C7 position via resonance stabilization of intermediates .

- Reagent Choice : DAST favors electrophilic fluorination at electron-rich positions, while XtalFluor-E (a milder agent) reduces side reactions in sterically hindered regions .

- Solvent Effects : Non-polar solvents (e.g., dichloromethane) enhance selectivity by stabilizing transition states .

Validation : Use F NMR to confirm fluorination sites and LC-MS to quantify byproducts.

Q. What strategies are effective for resolving enantiomers in structurally related tetrahydroisoquinolines?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor resolution via polarimetric detection .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) and analyze single-crystal X-ray diffraction for absolute configuration .

- Dynamic Kinetic Resolution : Employ asymmetric hydrogenation with Rhodium-(R)-BINAP catalysts to favor one enantiomer (>90% ee) .

Q. How should conflicting spectral data (e.g., NMR shifts) be interpreted when characterizing derivatives?

Methodological Answer:

- Solvent/Concentration Effects : Deuterated solvents (e.g., DMSO-d vs. CDCl) can shift proton signals. Re-run NMR under standardized conditions .

- Impurity Interference : Use 2D NMR (COSY, HSQC) to distinguish overlapping peaks. For example, residual solvent peaks may obscure aromatic signals .

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for C NMR) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。